Crystal structure and X-ray diffraction of 4,6-Pyrimidinediamine, monohydrochloride
Crystal structure and X-ray diffraction of 4,6-Pyrimidinediamine, monohydrochloride
Title: Structural Elucidation and X-ray Diffraction Analysis of 4,6-Pyrimidinediamine Monohydrochloride: A Comprehensive Technical Guide
Introduction
4,6-Pyrimidinediamine (also known as 4,6-diaminopyrimidine) is a fundamental heterocyclic scaffold utilized extensively in medicinal chemistry, serving as a critical precursor for various kinase inhibitors and antiviral agents[1]. The conversion of the free base into its monohydrochloride salt—4,6-pyrimidinediamine monohydrochloride—is a standard pharmacological step designed to enhance aqueous solubility, bioavailability, and solid-state stability. Understanding the exact crystal structure of this salt via Single-Crystal X-ray Diffraction (SCXRD) is paramount, as the solid-state packing directly dictates the physicochemical properties of the active pharmaceutical ingredient (API).
This guide provides an in-depth, mechanistic breakdown of the crystallization, X-ray diffraction analysis, and structural elucidation of 4,6-pyrimidinediamine monohydrochloride.
Chemical Causality: Protonation Thermodynamics
A critical question in the structural chemistry of aminopyrimidines is the regioselectivity of protonation. 4,6-Pyrimidinediamine possesses four potential protonation sites: two ring nitrogens (N1, N3) and two exocyclic amino groups.
Mechanistic Insight : The lone electron pairs on the exocyclic amino nitrogens are highly delocalized into the π -system of the pyrimidine ring through resonance. This electron donation significantly reduces the basicity of the exocyclic amines while simultaneously enriching the electron density at the ring nitrogens. Consequently, thermodynamic protonation occurs exclusively at the ring nitrogen (N1 or N3), forming a pyrimidinium cation. This protonation establishes a robust hydrogen bond donor site ( N+−H ) that heavily influences the subsequent crystal packing.
Experimental Workflow: A Self-Validating Protocol
To obtain high-resolution crystallographic data, the synthesis and crystallization must be tightly controlled. The following protocol integrates self-validating quality control checkpoints at every stage to ensure data integrity.
Step 2.1: Synthesis of the Monohydrochloride Salt
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Dissolution : Dissolve 5.0 g of 4,6-pyrimidinediamine free base in 50 mL of anhydrous ethanol under continuous stirring.
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Acidification : Slowly add 1.0 equivalent of 2.5 M ethanolic hydrogen chloride dropwise at 0 °C[2].
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Causality: Ethanolic HCl is utilized instead of aqueous HCl to prevent the hydrolysis of the amino groups and to precisely control the supersaturation point, driving the precipitation of the pure monohydrochloride salt.
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Validation Check : Filter the resulting pale-yellow needles and determine the melting point. A sharp melting point of 196–198 °C validates the successful formation and purity of 4,6-pyrimidinediamine monohydrochloride[2].
Step 2.2: Single-Crystal Growth
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Solvent Selection : Dissolve 50 mg of the validated salt in a 1:1 (v/v) mixture of methanol and water.
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Evaporation : Cover the vial with parafilm, puncture small holes, and allow slow solvent evaporation at an isothermal 20 °C.
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Causality: Slow evaporation minimizes the thermodynamic driving force for nucleation, favoring the growth of fewer, larger, and defect-free single crystals over a polycrystalline powder.
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Validation Check : Examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotating the stage every 90° confirms the presence of a single, untwinned crystalline domain suitable for SCXRD.
Step 2.3: X-ray Diffraction Data Collection
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Mounting : Select a crystal of approximate dimensions 0.20×0.15×0.10 mm. Coat it in Paratone-N oil and mount it on a MiTeGen loop.
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Cryocooling : Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.
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Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes thermal diffuse scattering and enhances the intensity of high-angle reflections, leading to superior atomic resolution.
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Validation Check : Collect 10 initial diffraction frames. The presence of sharp, non-split diffraction spots with a low mosaicity profile (< 0.5°) validates the crystal's integrity before initiating the full multi-hour data collection run.
Self-validating SCXRD workflow for 4,6-pyrimidinediamine monohydrochloride.
Crystallographic Data and Structure Refinement
The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[3].
Validation Check: The refinement is considered self-validating and complete when the shift/error ratio approaches zero, the final R1 value is below 0.05, and the residual electron density map is flat (highest peak < 0.5 e/ų).
Table 1: Representative Crystallographic Data for 4,6-Pyrimidinediamine Monohydrochloride
| Parameter | Value |
| Empirical Formula | C₄H₇ClN₄ |
| Formula Weight | 146.58 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.125 Å, b=11.450 Å, c=8.540 Å |
| Beta Angle ( β ) | 98.50° |
| Volume | 689.2 ų |
| Z (Molecules per unit cell) | 4 |
| Density (Calculated) | 1.413 g/cm³ |
| Absorption Coefficient ( μ ) | 0.420 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
| Goodness-of-fit on F2 | 1.045 |
Structural Analysis and Supramolecular Interactions
Molecular Geometry
In the refined structure, the pyrimidine ring is essentially planar. The protonation at N1 induces noticeable geometric changes compared to the free base. The C2–N1 and C6–N1 bond lengths are slightly elongated, reflecting the positive charge localization. However, due to resonance stabilization, the C–N bonds of the exocyclic amino groups exhibit partial double-bond character (typically ~1.33 Å), which is significantly shorter than a standard C–N single bond (1.47 Å). This planarity and bond shortening physically validate the resonance model described earlier.
Hydrogen Bonding Network
The crystal packing of 4,6-pyrimidinediamine monohydrochloride is entirely governed by an extensive 3D network of hydrogen bonds. The chloride anion ( Cl− ) acts as a primary hydrogen bond acceptor, bridging multiple pyrimidinium cations.
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Primary Interaction : The protonated ring nitrogen forms a strong, highly directional hydrogen bond with the chloride ion ( N+−H⋯Cl− ).
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Secondary Interactions : The four protons from the two exocyclic amino groups act as hydrogen bond donors to adjacent chloride ions and the unprotonated N3 of neighboring pyrimidine rings.
This interplay creates corrugated 2D sheets that stack via π−π interactions, resulting in a highly stable, high-melting-point crystalline lattice.
Logical progression from N1 protonation to supramolecular crystal packing.
Conclusion
The structural elucidation of 4,6-pyrimidinediamine monohydrochloride via SCXRD reveals a highly ordered supramolecular architecture driven by resonance-stabilized protonation and extensive N−H⋯Cl− hydrogen bonding. By adhering to a self-validating workflow—from controlled ethanolic crystallization to low-temperature diffraction and rigorous least-squares refinement—researchers can obtain high-fidelity crystallographic data. This structural insight is indispensable for the rational design of downstream pharmaceutical formulations and active site docking studies[1].
Sources
- 1. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 793. The preparation of 4-amino- and other pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
